molecular formula C17H14F3NO3S3 B2764368 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034435-25-9

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2764368
CAS No.: 2034435-25-9
M. Wt: 433.48
InChI Key: BXSZEIGUWSUDAV-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS# 2034435-25-9) is a complex synthetic compound with a molecular formula of C17H14F3NO3S3 and a molecular weight of 433.48 g/mol . It features a distinctive molecular architecture that integrates a bithiophene backbone, a 2-hydroxyethyl linker, and a 3-(trifluoromethyl)benzenesulfonamide group. This combination of a sulfur-rich heterocyclic system and a polar sulfonamide functional group confers unique electronic and stereochemical properties, making it a versatile intermediate for chemical synthesis and material science research . The presence of the sulfonamide moiety is of particular interest, as this group is known to form strong electrostatic and hydrogen bonding interactions with protein residues, which can improve the physicochemical properties of drug-like molecules and facilitate binding to biological targets . In research settings, this compound is provided as a high-purity material for investigative purposes. Its potential research applications are rooted in its complex structure, which may be explored in the development of novel pharmacophores or organic semiconducting materials . Researchers can leverage this compound as a key building block in medicinal chemistry for the synthesis of more complex molecules, or as a tool compound in biochemical assays. This product is intended for research and development use only in a laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated safety data sheet for detailed hazard information.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3S3/c18-17(19,20)12-2-1-3-13(8-12)27(23,24)21-9-14(22)16-5-4-15(26-16)11-6-7-25-10-11/h1-8,10,14,21-22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSZEIGUWSUDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

  • Chemical Formula : C17H16F3N2O3S
  • Molecular Weight : 376.5 g/mol
  • CAS Number : 2319876-83-8

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a series of synthesized compounds were evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds showed remarkable antibacterial action, particularly against strains like Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainZone of Inhibition (mm)
1S. aureus15
2E. coli12
3Pseudomonas aeruginosa10

Antifungal Activity

In addition to antibacterial effects, the compound has been tested for antifungal activity. The antifungal assays revealed that it inhibited the growth of several fungal strains, including Candida albicans. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.

Fungal StrainMIC (µg/mL)
Candida albicans25
Aspergillus niger50

Cytotoxicity Studies

Cytotoxicity assessments were performed using human lung fibroblast (WI38) cells to determine the selectivity of the compound. Compared to Doxorubicin, a known chemotherapeutic agent, this compound exhibited significantly lower toxicity levels.

TreatmentIC50 (µM)
Doxorubicin0.5
N-(Bithiophen)>50

These findings suggest that the compound may offer a safer profile for normal cells while retaining its antibacterial and antifungal properties.

The mechanism by which this compound exerts its biological activity appears to involve interference with bacterial cell wall synthesis and disruption of fungal cell membrane integrity. Molecular docking studies have indicated strong binding affinities to bacterial enzymes essential for cell wall biosynthesis .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives highlighted the enhanced antibacterial activity attributed to the trifluoromethyl group in the structure. The study concluded that modifications in the molecular structure significantly impacted antibacterial potency .
  • Cytotoxicity Evaluation : A comparative analysis of cytotoxic effects between this compound and established chemotherapeutics was conducted. The results indicated that while traditional agents like Doxorubicin showed high toxicity levels in normal cells, the new compound maintained a favorable safety profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name/ID Key Structural Features Biological Activity/Applications Reference
Target Compound Bithiophene, hydroxyethyl, 3-(trifluoromethyl)benzenesulfonamide Not explicitly reported (structural analog analysis only) N/A
Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) Trifluoromethyl sulfonamide, phenylacetamide, methyl substituents Plant growth regulation; membrane protection against acid rain
Compound (2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenyl-3-thiophenesulfonamide) Thiophene, oxadiazole, benzodioxole, sulfonamide Unspecified (oxadiazole suggests potential kinase inhibition)
Perfluorinated Sulfonamides (e.g., [93762-12-0], [93819-97-7]) Long fluorinated alkyl chains, sulfonamide, hydroxyethyl/methyl groups Likely industrial surfactants or coatings
Anti-inflammatory Amides (e.g., Compounds 4, 6, 7, 12 from ) Coumaroyl/feruloyl groups, phenolic hydroxyls Anti-inflammatory (IC₅₀ < 17.21 µM)
Key Observations:
  • Bithiophene vs.
  • Trifluoromethyl Sulfonamide : Shared with Mefluidide, this group increases lipophilicity and metabolic stability, a feature critical in agrochemicals (Mefluidide) and possibly drug design (target compound) .
  • Hydroxyethyl Group : Present in both the target compound and perfluorinated sulfonamides (e.g., [93762-12-0]), this group improves solubility but contrasts with ’s anti-inflammatory amides, which lack sulfonamide functionalities .

Physicochemical and Electronic Properties

  • Lipophilicity: The trifluoromethyl group and bithiophene moiety likely increase logP values compared to non-fluorinated analogs, similar to Mefluidide’s logP (~2.8 estimated).
  • Solubility : The hydroxyethyl group may counterbalance hydrophobicity, as seen in perfluorinated sulfonamides with hydroxyethyl substituents .
  • Electron Effects : The electron-withdrawing sulfonamide and trifluoromethyl groups stabilize the molecule’s electronic configuration, a trait shared with ’s thiophene sulfonamide .

Q & A

What are the key synthetic steps and intermediates for preparing N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide?

The synthesis involves:

  • Step 1: Coupling of thiophene derivatives to form the [2,3'-bithiophene] core via Suzuki-Miyaura or Stille cross-coupling reactions under inert atmospheres (e.g., argon) .
  • Step 2: Hydroxyethylation of the bithiophene core using epoxide ring-opening or nucleophilic addition, requiring precise pH and temperature control (e.g., 0–5°C for epoxide stability) .
  • Step 3: Sulfonamide bond formation via reaction of the hydroxyl intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Key Intermediates: Bithiophene-epoxide, hydroxyethyl-bithiophene, and sulfonamide precursors.

Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify regiochemistry of the bithiophene core and sulfonamide linkage (e.g., distinguishing α/β-thiophene protons) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., observed vs. calculated for C₁₇H₁₃F₃N₁O₃S₃) .
  • Infrared (IR) Spectroscopy: Detection of sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

How can reaction conditions be optimized to improve yield and selectivity during sulfonamide formation?

  • Temperature Control: Maintain ≤20°C to minimize sulfonyl chloride hydrolysis .
  • Solvent Choice: Use DCM or THF for better solubility of hydrophobic intermediates .
  • Catalysts: Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .
  • Workflow: Quench reactions with ice water to isolate crude product, followed by silica gel chromatography (ethyl acetate/hexane gradient) .

How should researchers address contradictory spectroscopic data (e.g., unexpected NMR peaks)?

  • Case Example: Discrepancies in thiophene proton signals may arise from rotational isomers or solvent effects. Compare experimental data with computational predictions (DFT-based NMR simulations) .
  • Resolution: Perform variable-temperature NMR to identify dynamic processes or use 2D techniques (COSY, NOESY) to confirm connectivity .

What structural features influence the compound’s bioactivity or material properties?

  • Thiophene Rings: Enhance π-π stacking in materials and modulate electron transport in organic semiconductors .
  • Trifluoromethyl Group: Increases metabolic stability and membrane permeability in pharmacological contexts .
  • Hydroxyethyl-Sulfonamide: Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .

What stability challenges arise during storage, and how can they be mitigated?

  • Light Sensitivity: Store in amber vials under nitrogen to prevent photooxidation of thiophene rings .
  • Moisture: Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .
  • Temperature: Long-term storage at –20°C recommended for >12-month stability .

How can computational modeling guide the design of derivatives with enhanced properties?

  • Docking Studies: Predict binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .
  • DFT Calculations: Optimize electronic properties (e.g., HOMO-LUMO gaps for semiconductor applications) .

What methodologies are used to evaluate pharmacological activity in vitro?

  • Enzyme Inhibition Assays: Measure IC₅₀ against targets like carbonic anhydrase using fluorometric or colorimetric kits .
  • Cell-Based Assays: Assess cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa) .

How can researchers troubleshoot low yields during purification?

  • Chromatography Optimization: Adjust mobile phase polarity (e.g., 30–50% ethyl acetate in hexane) to resolve closely eluting impurities .
  • Recrystallization: Use ethanol/water mixtures for sulfonamide recrystallization, ensuring slow cooling to enhance crystal purity .

What cross-disciplinary applications exist beyond medicinal chemistry?

  • Organic Electronics: As a hole-transport layer in OLEDs due to thiophene’s charge-carrier mobility .
  • Sensors: Fluorometric detection of metal ions (e.g., Hg²⁺) via sulfonamide-metal coordination .

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